Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-
Description
Cyclopentanecarboxylic acid derivatives are a class of compounds characterized by a cyclopentane ring fused to a carboxylic acid group, with additional substituents influencing their chemical and biological properties. The specific compound cyclopentanecarboxylic acid, 1-(3-pyridinyl)- features a pyridine ring attached to the cyclopentane backbone at the 3-position.
Properties
IUPAC Name |
1-pyridin-3-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFPUQUHEGRCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268628 | |
| Record name | 1-(3-Pyridinyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143619-74-3 | |
| Record name | 1-(3-Pyridinyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143619-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where halogenation or alkylation can occur.
Hydrolysis: The ester form of this compound can be hydrolyzed to yield the carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Cyclopentanecarboxylic acid derivatives have been synthesized and evaluated for their pharmacological properties. Notably, they have shown potential in the development of anti-inflammatory agents. For instance, derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid demonstrated significant anti-inflammatory activity in preclinical studies, surpassing the effectiveness of established drugs like Indomethacin and Celecoxib without ulcerogenic side effects .
Table 1: Anti-Inflammatory Activity of Derivatives
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized as an intermediate in the preparation of various pharmaceuticals. For example, it plays a crucial role in synthesizing Irbesartan, an angiotensin II receptor antagonist used for treating hypertension and heart failure . The synthesis process involves several steps where cyclopentanecarboxylic acid derivatives are reacted with other compounds to yield the desired pharmaceutical products.
Drug Development
In drug formulation, cyclopentanecarboxylic acid derivatives are explored for their potential as active pharmaceutical ingredients (APIs). For instance, they have been investigated as intermediates in the synthesis of Pentoxifylline and Caramiphen, which are used for their antitussive properties and in the treatment of Parkinson's disease . The ability to modify the cyclopentanecarboxylic structure allows researchers to enhance the pharmacokinetic and pharmacodynamic profiles of these drugs.
Case Study 1: Synthesis of Anti-Inflammatory Agents
A study focused on synthesizing various derivatives from cyclopentanecarboxylic acid led to compounds that exhibited significant anti-inflammatory effects. These compounds were tested on carrageenan-induced edema models in rats, showing promising results that warrant further investigation into their therapeutic applications .
Case Study 2: Development of PET Imaging Agents
Recent research has explored the use of cyclopentanecarboxylic acid derivatives as PET imaging agents. Specifically, fluorinated variants have been developed for better tumor imaging capabilities in gliosarcoma models. These studies suggest that modifications to the cyclopentanecarboxylic structure can enhance biodistribution and tumor targeting efficacy .
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. 1-(4-Pyridinyl)cyclopentanecarboxylic Acid (CAS 610791-44-1)
- Structure : Pyridine ring at the 4-position vs. 3-position in the target compound.
- Properties : The 4-pyridinyl substituent may alter electronic effects compared to the 3-position, influencing acidity and reactivity. Pyridine’s nitrogen orientation affects hydrogen bonding and solubility .
B. 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS 214262-97-2)
- Structure : Fluorine-substituted phenyl group instead of pyridine.
- Properties : The electron-withdrawing fluorine enhances acidity (pKa ~2–3) compared to pyridine derivatives. Lower polarity may reduce solubility in polar solvents .
- Applications: Key precursor for cyclopentanone derivatives in pharmaceuticals and agrochemicals .
C. 1-(3-Bromophenyl)cyclopentanecarboxylic Acid
- Structure : Bromine substituent introduces steric bulk and higher molecular weight (MW ~285 vs. ~207 for fluorophenyl analog).
- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike pyridine or fluorine .
D. 1-(3,4-Dimethyl-benzenesulfonyl)cyclopentanecarboxylic Acid (CAS 505071-94-3)
- Structure : Sulfonyl group adds strong electron-withdrawing effects and enhances stability.
- Applications : Likely used in sulfonamide-based drug design or as a catalyst .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituent Effects | Solubility (Predicted) |
|---|---|---|---|
| 1-(3-Pyridinyl)- (Target) | ~203.23 | Polar pyridine enhances water solubility | Moderate in polar solvents |
| 1-(4-Pyridinyl)- | ~203.23 | Similar polarity; positional isomerism | Comparable to 3-pyridinyl |
| 1-(3-Fluorophenyl)- | 208.23 | Lower polarity due to aryl group | Low in water, high in organics |
| 1-(3-Bromophenyl)- | ~285.10 | High MW and steric hindrance | Low solubility |
Biological Activity
Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-, an organic compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with various enzymes and receptors, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with a carboxylic acid group and a pyridine moiety, which contributes to its unique chemical reactivity and biological properties. The structural configuration allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- is believed to exert its biological effects through several mechanisms:
- Enzyme Interaction : The pyridine ring can interact with enzymes, potentially modulating their activity. This interaction may influence various cellular pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that are crucial for cellular function.
- Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, making it relevant in the treatment of inflammatory conditions.
Biological Activity Overview
The following table summarizes the key biological activities associated with Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- based on available research findings:
Case Studies
-
Anti-inflammatory Studies :
In a study evaluating the anti-inflammatory effects of related compounds, derivatives of pyridine-based carboxylic acids showed significant inhibition of edema in rat models, suggesting that Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- may have similar effects. Notably, certain derivatives were found to be more potent than established anti-inflammatory drugs like Indomethacin and Celecoxib at specific dosages . -
Renal Function :
Research into related compounds has indicated that certain cyclopentanecarboxylic acids can improve renal function by acting as vasodilators. In tests involving spontaneously hypertensive rats, these compounds increased urine volume and sodium excretion significantly . -
Anticancer Activity :
Recent investigations into pyridine-quinoline hybrids have shown promising anticancer activities against various cancer cell lines (e.g., HepG-2 and PC-3). These findings suggest that modifications to the cyclopentanecarboxylic structure could enhance its anticancer properties .
Q & A
Q. What are the established synthetic methodologies for 1-(3-pyridinyl)cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions starting from cyclopentanecarboxylic acid derivatives. A European patent (EP 4 374 877 A2) describes a method using 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a precursor, followed by coupling with a pyridinyl group under conditions similar to Reference Examples 87 and 88 . Key factors affecting yield include:
- Temperature control during esterification (e.g., avoiding decomposition above 80°C).
- Use of coupling reagents like EDCI/HOBt for amide bond formation.
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. Which analytical techniques are most effective for confirming the structure and purity of 1-(3-pyridinyl)cyclopentanecarboxylic acid?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR confirm the pyridinyl substitution pattern and cyclopentane ring integrity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI-MS for protonated ions).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>98% by area normalization) .
- Infrared (IR) Spectroscopy : Confirms carboxylic acid and pyridine functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What biological roles have been reported for cyclopentanecarboxylic acid derivatives, and how are these activities evaluated?
Derivatives are implicated in plant growth regulation and bioactive compound synthesis . Bioactivity assessment methods include:
- Enzyme Inhibition Assays : Testing interactions with plant hormone synthases (e.g., auxin-related enzymes).
- Cell-Based Assays : Monitoring growth effects in Arabidopsis thaliana or other model organisms.
- Structural-Activity Relationship (SAR) Studies : Modifying substituents to correlate structure with function.
Advanced Research Questions
Q. How can contradictory data in the regioselectivity of functional group modifications be resolved during synthesis?
Discrepancies often arise from competing steric and electronic effects. Mitigation strategies include:
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites on the cyclopentane ring .
- Protecting Group Strategy : Temporarily blocking reactive positions (e.g., using tert-butyl esters) to direct substitution .
- Systematic Reaction Screening : Testing solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperatures to optimize selectivity .
Q. What strategies enable regioselective introduction of heteroaromatic groups (e.g., pyridinyl) onto the cyclopentane ring?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with pyridinyl boronic acids, using Pd(PPh₃)₄ as a catalyst .
- Direct C-H Functionalization : Transition-metal-catalyzed activation of cyclopentane C-H bonds for pyridinyl insertion .
- Protection/Deprotection Sequences : Selective deprotection of carboxyl groups to avoid side reactions during coupling .
Q. How does stereochemistry influence the biological activity of 1-(3-pyridinyl)cyclopentanecarboxylic acid derivatives?
- Enantiomer-Specific Bioactivity : Chiral HPLC separates enantiomers for individual testing (e.g., (R)- vs. (S)-isomers in receptor binding) .
- X-ray Crystallography : Resolves absolute configuration and correlates with activity (e.g., binding to plant hormone receptors) .
- Molecular Dynamics Simulations : Predicts enantiomer interactions with biological targets (e.g., auxin transport proteins) .
Q. What challenges arise in scaling up laboratory syntheses, and how can they be addressed?
- Solvent Optimization : Replacing low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large-scale reactions .
- Continuous Flow Chemistry : Improves heat dissipation and reaction uniformity for exothermic steps (e.g., ester hydrolysis) .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR probes) ensures consistent intermediate quality during scale-up .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the neuroprotective effects of cyclopentanecarboxylic acid derivatives?
- Reproducibility Protocols : Replicate studies using identical cell lines (e.g., SH-SY5Y neurons) and treatment durations.
- Orthogonal Assays : Combine ROS scavenging assays, mitochondrial membrane potential measurements, and caspase-3 activity tests .
- Meta-Analysis : Pool data from multiple studies to identify dose-response trends or confounding variables (e.g., impurity profiles) .
Methodological Tables
| Key Reaction Parameters for Pyridinyl Coupling |
|---|
| Parameter |
| --------------------- |
| Temperature |
| Catalyst |
| Solvent |
| Reaction Time |
| Analytical Techniques for Structural Confirmation |
|---|
| Technique |
| ----------------- |
| ¹H NMR |
| ESI-MS |
| IR Spectroscopy |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
